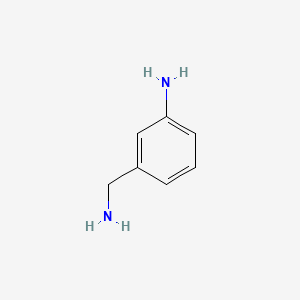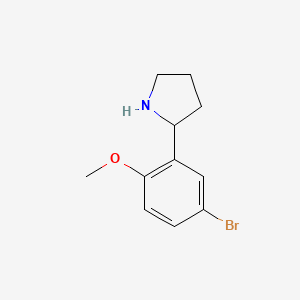
2-(5-Bromo-2-methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss various related brominated and methoxy-substituted heterocyclic compounds, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement reactions is discussed, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of 5-bromopyrimidine derivatives via Suzuki cross-coupling reactions is mentioned, which is a method that could potentially be applied to the synthesis of "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" .
Synthesis Analysis
The synthesis of brominated and methoxy-substituted heterocyclic compounds often involves halogenation reactions, Suzuki cross-coupling, and rearrangement reactions. For example, the synthesis of 5-bromopyrimidine derivatives using Suzuki-coupling is detailed, which could be adapted for the synthesis of the target compound . Similarly, the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated pyrrolin-2-ones suggests a potential pathway for introducing a methoxy group into the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been analyzed using X-ray crystallography . This analysis provides information on the spatial arrangement of substituents around the heterocyclic core, which is crucial for understanding the reactivity and interaction of the target compound.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving brominated and methoxy-substituted compounds. For instance, the kinetics and mechanism of transformation reactions of certain pyrrolidinone derivatives are studied, which could shed light on the reactivity of the pyrrolidine ring in the target compound . Additionally, the bromination kinetics of methoxycarbonyl derivatives of heterocycles are reported, which could be relevant to the bromination step in the synthesis of "2-(5-Bromo-2-methoxyphenyl)pyrrolidine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and the functional groups present. For example, the luminescent properties of cyclopalladated 2-(4-bromophenyl)pyridine complexes are discussed, which might be similar to the photophysical properties of the target compound due to the presence of a bromophenyl group . The solvolysis and dehydrobromination reactions of 2-isopropenylpyrimidines provide insights into the stability and reactivity of brominated heterocycles .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Condensation and Intramolecular Reactions : 2-(5-Bromo-2-methoxyphenyl)pyrrolidine is used in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution, demonstrating its utility in creating novel organic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
- Antiviral and Antibacterial Activity : Certain derivatives of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine have shown potential in antimicrobial applications. For instance, some 4-pyrrolidin-3-cyanopyridine derivatives, which could be synthesized from related compounds, exhibited significant antimicrobial activity (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Applications in Organic Chemistry
- Kinetic Studies : The compound has been used in studies exploring the kinetics and mechanisms of ring transformation reactions, offering insights into the behavior of similar organic compounds under various conditions (Sedlák, Hanusek, Hejtmánková, & Kašparová, 2003).
- Crystal Structure Analysis : Research into the crystal structures of compounds related to 2-(5-Bromo-2-methoxyphenyl)pyrrolidine has been conducted to understand their molecular conformations, which is crucial for applications in materials science and drug development (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Radical Cyclization and Synthesis
- Radical Cyclization : This compound has been involved in processes like 6-exo-trig radical cyclization, which are significant in the synthesis of complex organic molecules such as (+)-ipalbidine (Chea & Clive, 2015).
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWUQUOGCFJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


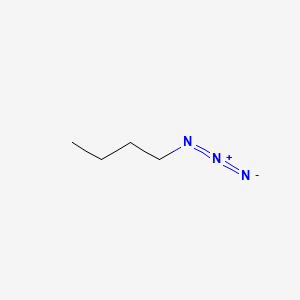
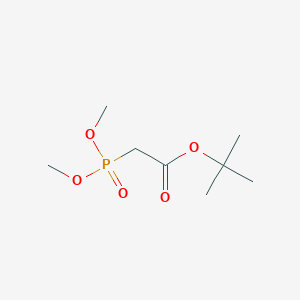
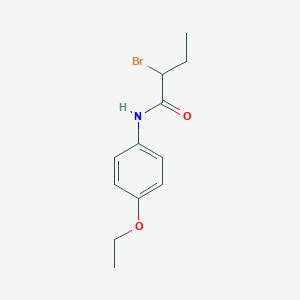
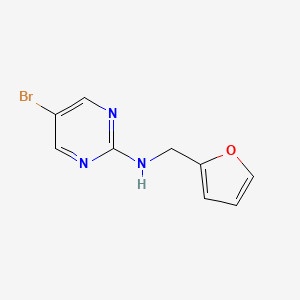
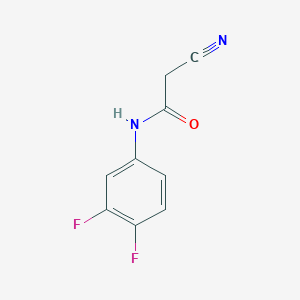
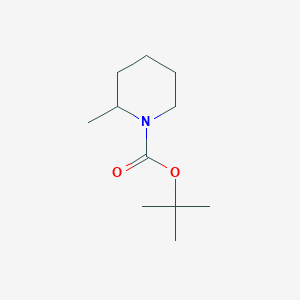
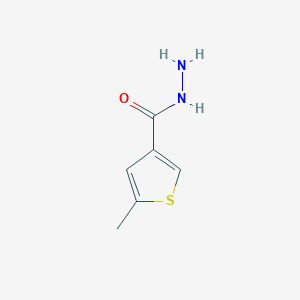
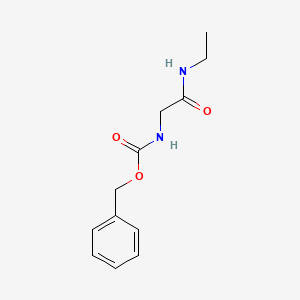
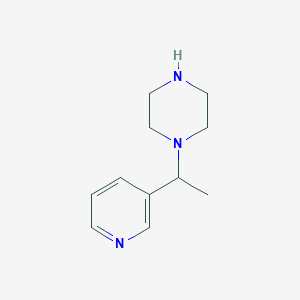
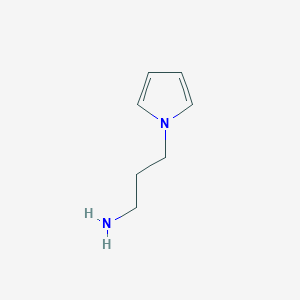

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
